3,4-Difluorobenzyl alcohol is an organic compound characterized by the molecular formula C7H6F2O. This compound is a derivative of benzyl alcohol, where two hydrogen atoms on the benzene ring are substituted by fluorine atoms at the 3 and 4 positions. It appears as a clear, colorless to pale yellow liquid with a molecular weight of 144.12 g/mol. The presence of fluorine atoms imparts unique chemical properties that enhance its reactivity and biological activity, making it valuable in various applications, particularly in pharmaceuticals and agrochemicals.
These reactions highlight the compound's versatility as a building block in organic synthesis.
3,4-Difluorobenzyl alcohol exhibits significant biological activity, influencing various biochemical pathways. It has been shown to interact with enzymes and proteins, affecting their functions. For instance, it can act as a substrate for certain oxidoreductases involved in oxidation-reduction reactions. Additionally, exposure to this compound may alter gene expression related to detoxification processes, particularly those governed by cytochrome P450 enzymes .
At the cellular level, this compound affects signaling pathways and metabolic processes. Its interaction with specific enzymes can either inhibit or activate their activities, showcasing its potential as a modulator in biochemical pathways.
The synthesis of 3,4-difluorobenzyl alcohol can be achieved through several methods:
3,4-Difluorobenzyl alcohol finds numerous applications across various fields:
Research indicates that 3,4-difluorobenzyl alcohol interacts with several biological targets. One notable interaction is with alcohol dehydrogenase 1C, which plays a crucial role in ethanol metabolism. The compound's ability to influence enzyme activity suggests potential applications in metabolic studies and therapeutic interventions . Furthermore, its interactions may extend to various signaling pathways involved in cellular metabolism and detoxification processes.
Several compounds share structural similarities with 3,4-difluorobenzyl alcohol. Here are some notable ones:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
2,3-Difluorobenzyl Alcohol | C7H6F2O | Fluorine substitutions at different positions |
2,4-Difluorobenzyl Alcohol | C7H6F2O | Different fluorine substitution pattern |
Benzyl Alcohol | C7H8O | Lacks fluorine atoms; serves as a simpler analog |
These compounds differ primarily in their fluorination patterns and resultant chemical properties. The unique positioning of fluorine atoms in 3,4-difluorobenzyl alcohol contributes to its distinct reactivity and biological activity compared to its analogs .
3,4-Difluorobenzyl alcohol is classified as an organofluorine compound belonging to the benzyl alcohol family [1]. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry standards, with the primary name being (3,4-difluorophenyl)methanol [2] [3]. Alternative nomenclature includes 3,4-difluorobenzenemethanol and benzenemethanol, 3,4-difluoro- [4] [5]. The compound exists as a substituted aromatic alcohol where two fluorine atoms occupy the 3 and 4 positions on the benzene ring relative to the methanol substituent [1].
The chemical classification places this compound within the broader category of halogenated benzyl alcohols, specifically as a difluorinated derivative [6]. The presence of fluorine substituents significantly influences the compound's chemical properties, including increased lipophilicity and altered reactivity compared to non-fluorinated analogues [1]. The systematic positioning of fluorine atoms at the meta and para positions relative to the benzyl carbon creates distinctive electronic and steric effects that define the compound's chemical behavior [7].
The molecular formula of 3,4-difluorobenzyl alcohol is C₇H₆F₂O [8] [4] [2]. The compound exhibits a molecular weight of 144.12 grams per mole, as consistently reported across multiple chemical databases [8] [9] [10]. The monoisotopic mass has been determined to be 144.038671 atomic mass units [2], providing precise mass spectral identification parameters.
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₆F₂O | [8] [4] [2] |
Molecular Weight | 144.12 g/mol | [8] [9] [10] |
Monoisotopic Mass | 144.038671 u | [2] |
Average Mass | 144.120 u | [2] |
The elemental composition consists of seven carbon atoms, six hydrogen atoms, two fluorine atoms, and one oxygen atom [4] [10]. This composition reflects the substitution pattern where two hydrogen atoms of the parent benzyl alcohol molecule have been replaced by fluorine atoms at specific aromatic positions [7].
The structural representation of 3,4-difluorobenzyl alcohol features a benzene ring with fluorine substituents at the 3 and 4 positions and a hydroxymethyl group at the 1 position [11] [12]. The compound does not exhibit stereoisomerism due to the absence of chiral centers in its molecular structure [13]. However, the specific substitution pattern creates a unique regioisomer within the difluorobenzyl alcohol family [14].
The aromatic ring system maintains planarity, with the fluorine atoms introducing electronic effects through their high electronegativity [15]. The hydroxymethyl group can rotate freely around the C-C bond connecting it to the aromatic ring, allowing for conformational flexibility [13]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that confirm the substitution pattern, with aromatic protons appearing in the expected downfield region [16].
The compound's structure can be distinguished from other difluorobenzyl alcohol isomers through spectroscopic analysis [14] [6]. The 3,4-substitution pattern creates a specific coupling pattern in proton nuclear magnetic resonance spectroscopy that serves as a structural fingerprint [16]. X-ray crystallographic studies of related fluorinated benzyl alcohols demonstrate the influence of fluorine substitution on molecular packing and intermolecular interactions [15].
While specific single-crystal X-ray diffraction data for 3,4-difluorobenzyl alcohol remains limited in the literature, crystallographic studies of related fluorinated benzyl alcohol compounds provide insight into the structural characteristics of this family [17] [15]. The compound typically exhibits a clear liquid form at room temperature with a melting point of 9°C, indicating relatively weak intermolecular forces [8] [9].
The crystallographic behavior of fluorinated benzyl alcohols is significantly influenced by the positioning and number of fluorine substituents [15]. Studies on related difluorobenzyl alcohol isomers reveal that fluorine atoms can participate in weak hydrogen bonding interactions and influence the overall crystal packing [17]. The presence of the hydroxyl group enables hydrogen bonding networks that stabilize the crystalline state [15].
Computational studies suggest that 3,4-difluorobenzyl alcohol would likely crystallize in a monoclinic or triclinic space group, consistent with other substituted benzyl alcohols [18]. The intermolecular interactions would be dominated by hydrogen bonding involving the hydroxyl group and weak van der Waals forces between aromatic rings [15]. The fluorine atoms may participate in C-H...F weak hydrogen bonds, contributing to the overall crystal stability [17].
Irritant